molecular formula C14H9NO2 B6375566 2-Cyano-4-(4-formylphenyl)phenol, 95% CAS No. 1261897-96-4

2-Cyano-4-(4-formylphenyl)phenol, 95%

Cat. No. B6375566
CAS RN: 1261897-96-4
M. Wt: 223.23 g/mol
InChI Key: LTQQLQAABOEUAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-4-(4-formylphenyl)phenol, 95% (2-CN-4-FPhP) is an organic compound that has been used in a variety of scientific research applications. It is an aromatic compound with a molecular weight of 188.17 g/mol and a melting point of 87-90 °C. 2-CN-4-FPhP is a colorless solid that is soluble in polar organic solvents and is stable under normal laboratory conditions.

Scientific Research Applications

2-Cyano-4-(4-formylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as 4-cyano-4-formylphenylsulfonyl chloride. It has also been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples. Additionally, it has been used as a starting material for the synthesis of other compounds, such as 4-cyano-4-formylphenylsulfonamides.

Mechanism of Action

2-Cyano-4-(4-formylphenyl)phenol, 95% has been found to act as an inhibitor of the enzyme monoamine oxidase (MAO). It is believed to act as an irreversible inhibitor, meaning that it binds to the enzyme and prevents it from functioning. This inhibition of MAO has been found to have a variety of effects on the body, including the inhibition of the breakdown of monoamine neurotransmitters, such as serotonin and dopamine.
Biochemical and Physiological Effects
The inhibition of MAO by 2-Cyano-4-(4-formylphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which can lead to improved mood, increased focus, and improved sleep. Additionally, it has been found to reduce the levels of stress hormones, such as cortisol, in the body.

Advantages and Limitations for Lab Experiments

2-Cyano-4-(4-formylphenyl)phenol, 95% has several advantages and limitations for laboratory experiments. One advantage is that it is relatively stable under normal laboratory conditions and can be stored for extended periods of time. Additionally, it is relatively easy to synthesize, making it a convenient reagent for laboratory experiments. One limitation is that it is an irreversible inhibitor of MAO, which can lead to long-lasting changes in the levels of monoamine neurotransmitters in the body.

Future Directions

In the future, 2-Cyano-4-(4-formylphenyl)phenol, 95% could be used in a variety of research applications. It could be used to study the effects of MAO inhibition on the brain and body, as well as the effects of increased levels of monoamine neurotransmitters. Additionally, it could be used as a fluorescent probe for the detection of other metal ions, such as iron and magnesium, in biological samples. Finally, it could be used as a starting material for the synthesis of other compounds, such as 4-cyano-4-formylphenylsulfonamides.

Synthesis Methods

2-Cyano-4-(4-formylphenyl)phenol, 95% is synthesized through a two-step process. The first step involves the reaction of 4-formylphenol with sodium nitrite in the presence of sulfuric acid to produce 2-nitro-4-(4-formylphenyl)phenol. The second step involves the reduction of 2-nitro-4-(4-formylphenyl)phenol with sodium borohydride to produce 2-cyano-4-(4-formylphenyl)phenol.

properties

IUPAC Name

5-(4-formylphenyl)-2-hydroxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c15-8-13-7-12(5-6-14(13)17)11-3-1-10(9-16)2-4-11/h1-7,9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQQLQAABOEUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684645
Record name 4'-Formyl-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-4-(4-formylphenyl)phenol

CAS RN

1261897-96-4
Record name [1,1′-Biphenyl]-3-carbonitrile, 4′-formyl-4-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261897-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Formyl-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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